Sec-Butyl hydroxide, also known as sec-butyl alcohol or 2-butanol, is an organic compound with the molecular formula . It is classified as a secondary alcohol, meaning that the hydroxyl group (-OH) is attached to a carbon atom that is itself connected to two other carbon atoms. This structural characteristic imparts unique chemical properties to sec-butyl hydroxide, differentiating it from other butanol isomers such as normal butyl alcohol, isobutyl alcohol, and tert-butyl alcohol .
Sec-butyl hydroxide appears as a colorless liquid with a characteristic odor reminiscent of alcohol. It is miscible with water and has a boiling point of approximately 99.5 °C (211.1 °F) . The compound is produced primarily through the reaction of butene with sulfuric acid followed by hydrolysis .
Sec-butyl hydroxide exhibits moderate biological activity. It has been noted for its potential irritant effects on the skin and eyes. Prolonged exposure may lead to defatting of the skin and respiratory irritation due to inhalation of vapors . The compound has also been studied for its neurotoxic effects at high concentrations, impacting the central nervous system and leading to symptoms such as narcosis .
The primary synthesis method for sec-butyl hydroxide involves:
Sec-butyl hydroxide has several important applications across various industries:
Studies on sec-butyl hydroxide interactions reveal several key points:
Sec-butyl hydroxide shares similarities with other butanol isomers. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Uses |
|---|---|---|
| Normal Butyl Alcohol | Primary Alcohol | Solvent for paints and resins |
| Isobutyl Alcohol | Branched Alcohol | Solvent and flavoring agent |
| Tert-Butyl Alcohol | Tertiary Alcohol | Denaturing agent for ethyl alcohol |
| Sec-Butyl Hydroxide | Secondary Alcohol | Solvent and intermediate for chemical synthesis |
Sec-butyl hydroxide's unique position stems from its secondary structure, which allows for distinct reactivity patterns compared to primary and tertiary alcohols. Its ability to serve as both a solvent and a precursor for various industrial chemicals makes it particularly valuable in chemical manufacturing processes.
The hydration of n-butenes (1-butene and 2-butene) using sulfuric acid as a catalyst remains a cornerstone of sec-butanol production. This method leverages the direct reaction between n-butenes and water under controlled conditions. The process typically operates at temperatures between 140°C and 180°C and pressures of 8–10 MPa to overcome kinetic limitations and favor the formation of sec-butanol over side products [3]. A study by Zhang Yongmei and You Hongjun demonstrated that molecular sieves, such as HZSM-5, could achieve a 35.52% conversion of n-butenes with 99% selectivity toward sec-butanol under optimized conditions (180°C, 8.0 MPa, water-to-n-butenes ratio of 8:1) [3].
The reaction mechanism involves protonation of the alkene by sulfuric acid, followed by nucleophilic attack by water and subsequent deprotonation. However, challenges arise from the formation of azeotropes between sec-butanol, unreacted butenes, and byproducts like di-sec-butyl ether. Industrial plants often integrate multistage distillation columns and extractive distillation to isolate sec-butanol at purities exceeding 99% [1]. Despite its efficiency, the reliance on corrosive acids and high-energy separation steps has spurred interest in alternative methods.
The hydrogenation of 2-butanone (methyl ethyl ketone, MEK) offers a streamlined route to sec-butanol, particularly for industries with access to MEK byproducts. This method employs transition metal catalysts, such as copper or ruthenium, to facilitate the addition of hydrogen across the carbonyl group. Copper-based catalysts supported on silica (Cu/SiO₂) exhibit high activity, with studies showing MEK conversions exceeding 90% and sec-butanol selectivities above 95% at 300–360°C [2].
Kinetic analyses reveal that the reaction proceeds via a Langmuir-Hinshelwood mechanism, where both MEK and hydrogen adsorb onto the catalyst surface before undergoing reduction. The choice of solvent significantly impacts reaction rates and selectivity. For example, water-isopropyl alcohol mixtures enhance mass transfer and stabilize intermediates during hydrogenation over Ru/SiO₂ catalysts, achieving turnover frequencies (TOF) of 0.15 s⁻¹ at 100°C [5]. Recent advances in continuous-flow reactors further improve productivity by minimizing catalyst deactivation and enabling precise control over residence times [6].
Heterogeneous catalysts have emerged as robust alternatives for selective sec-butanol synthesis. Bimetallic Pd-Ni/Al₂O₃ systems, prepared by co-impregnation, demonstrate synergistic effects: palladium promotes hydrogen dissociation, while nickel modulates surface acidity to suppress side reactions. In the hydrogenation of 3-butyn-2-ol, Pd-Ni/Al₂O₃ achieves 98% selectivity for sec-butanol at 373 K, outperforming monometallic counterparts [7]. Characterization studies attribute this to a palladium-enriched surface and optimized metal-support interactions, which stabilize active sites and prevent sintering.
Shvo’s catalyst (a cyclopentadienyl ruthenium complex) immobilized on silica (Shvo/SiO₂) enables gas-phase hydrogenation of aldehydes to alcohols. For butanal hydrogenation, Shvo/SiO₂ operates efficiently at 120°C and 1 bar H₂, converting 85% of the substrate to sec-butanol with negligible decarbonylation [8]. The catalyst’s stability in CO-rich environments makes it suitable for tandem processes, such as propene hydroformylation followed by hydrogenation, which could revolutionize integrated biorefineries.
Sustainable methodologies prioritize energy efficiency, non-toxic catalysts, and renewable feedstocks. Molecular sieves, such as H-beta zeolites, replace sulfuric acid in n-butene hydration, operating at milder conditions (160°C, 4 MPa) and eliminating corrosive waste [3]. Life-cycle assessments indicate a 40% reduction in energy consumption compared to conventional acid-catalyzed routes.
Solvent-free hydrogenation represents another green innovation. Copper nanoparticles supported on mesoporous silica (Cu/SiO₂-PD) catalyze MEK hydrogenation with 99% selectivity at 200°C, avoiding volatile organic compounds [6]. Additionally, bio-derived 2-butanone from lignocellulosic biomass fermentation is gaining traction, aligning with circular economy principles. Pilot-scale trials using Clostridium acetobutylicum strains have achieved MEK titers of 12 g/L, which could supplant petroleum-based feedstocks in the long term [6].
Secondary butyl hydroxide, also known as 2-butanol or butan-2-ol, exhibits distinctive thermodynamic properties that are fundamental to its industrial applications and chemical behavior. The compound has a molecular weight of 74.12 g/mol and demonstrates characteristic phase transition behavior as a secondary alcohol [1] [2] [3].
The phase behavior of secondary butyl hydroxide is characterized by well-defined transition temperatures. The melting point occurs at 184.7 K (-115°C), while the boiling point is observed at 372.0 K (99°C) under standard atmospheric pressure [2] [3]. These values indicate that the compound exists as a liquid under normal ambient conditions, making it suitable for various solvent applications.
Critical properties play a crucial role in understanding the thermodynamic behavior of secondary butyl hydroxide. The critical temperature is 536.0 ± 1.0 K (263°C), with a corresponding critical pressure of 42.0 ± 0.2 bar [2] [3]. The critical volume is 0.269 L/mol, resulting in a critical density of 3.72 mol/L [2] [3]. These critical parameters are essential for vapor-liquid equilibrium calculations and process design applications.
The enthalpy of vaporization at the boiling point is 40.75 kJ/mol, which reflects the energy required to overcome intermolecular forces during the liquid-vapor phase transition [2] [3]. The relatively high enthalpy of vaporization compared to non-polar solvents of similar molecular weight is attributed to hydrogen bonding interactions between hydroxyl groups. The enthalpy of fusion is 5.97 kJ/mol, with a corresponding entropy of fusion of 32.32 J/mol·K [2] [3].
Temperature-dependent vapor pressure behavior follows the Antoine equation, with parameters indicating strong temperature dependence typical of hydrogen-bonding liquids [2] [3]. The vapor pressure at 20°C is 1.67 kPa, which places secondary butyl hydroxide in the category of moderately volatile organic compounds [4] [5].
Phase equilibrium studies have shown that secondary butyl hydroxide forms azeotropic mixtures with water. The water-secondary butyl hydroxide system exhibits a minimum boiling azeotrope at 87.45°C containing 72.65% secondary butyl hydroxide by weight [5]. This azeotropic behavior is significant for separation processes and purification methods.
The thermodynamic properties of secondary butyl hydroxide are influenced by its molecular structure and hydrogen bonding capabilities. The compound exhibits anomalous thermodynamic behavior in aqueous solutions, similar to other secondary alcohols, with excess molar volumes showing negative values at low concentrations [6] [7]. This behavior is attributed to the formation of hydrogen-bonded networks between alcohol and water molecules.
Spectroscopic characterization of secondary butyl hydroxide employs multiple analytical techniques that provide comprehensive structural identification and quantification capabilities. Each spectroscopic method offers unique advantages for identifying and analyzing this secondary alcohol.
Infrared spectroscopy provides distinctive fingerprint identification of secondary butyl hydroxide through characteristic absorption bands. The hydroxyl group exhibits a broad absorption band in the 3200-3500 cm⁻¹ region, with the exact position depending on the degree of hydrogen bonding [8] [9] [10]. In dilute solutions or gas phase, the free hydroxyl stretch appears at approximately 3350-3500 cm⁻¹, while hydrogen-bonded hydroxyl groups show absorption at 3200-3350 cm⁻¹ [11] [8] [9].
The carbon-hydrogen stretching vibrations appear in the 2950-3000 cm⁻¹ region, with multiple overlapping bands corresponding to methyl and methylene C-H stretches [8] [9] [10]. The carbon-oxygen stretch is observed in the 1050-1150 cm⁻¹ region, providing confirmation of the alcohol functional group [8] [9] [10].
Two-dimensional near-infrared correlation spectroscopy has been employed to resolve overlapping bands and identify different hydrogen-bonding environments. Studies have shown that the monomer band near 7100 cm⁻¹ can be resolved into three components: two attributed to rotational isomerism (7089 and 7116 cm⁻¹) and one to free terminal hydroxyl groups in linear polymers (7055 cm⁻¹) [11]. At elevated temperatures, a new band near 6550 cm⁻¹ becomes visible, originating from bent O-H-O bonds in cyclic polymers [11].
Nuclear magnetic resonance spectroscopy provides detailed structural information about secondary butyl hydroxide through both ¹H and ¹³C NMR techniques. The ¹H NMR spectrum exhibits characteristic patterns that allow unambiguous identification of the secondary alcohol [12] [13] [14] [15].
The methyl group attached to the carbon bearing the hydroxyl group appears as a doublet at approximately 1.2 ppm due to coupling with the adjacent methine proton [12] [16] [17]. The methylene protons appear as a complex multiplet in the 1.5-1.7 ppm region, showing coupling to both the methyl and methine protons [12] [14] [16] [17]. The methine proton (CHO) appears as a quartet at 3.8-4.0 ppm, reflecting coupling with the three methyl protons [12] [16] [17].
The hydroxyl proton typically appears as a singlet at 2.3-2.5 ppm, though this signal may be broadened or absent due to rapid exchange with deuterium in deuterated solvents [12] [16] [17]. The chemical shift of the hydroxyl proton is solvent-dependent and sensitive to temperature and concentration due to hydrogen bonding effects.
¹³C NMR spectroscopy provides additional structural confirmation with the methyl carbon appearing at approximately 23.5 ppm, the methylene carbon at 32.0 ppm, and the methine carbon bearing the hydroxyl group at 68.5 ppm [18] [17]. These chemical shifts are characteristic of the secondary alcohol functionality and provide definitive structural identification.
Gas chromatography-mass spectrometry represents a powerful analytical technique for identification and quantification of secondary butyl hydroxide in complex mixtures. The technique combines the separation capabilities of gas chromatography with the structural identification power of mass spectrometry [19] [20] [21] [22].
The molecular ion peak appears at m/z 74, corresponding to the molecular weight of secondary butyl hydroxide [19] [16] [23]. However, the molecular ion is often weak due to the tendency of alcohols to undergo fragmentation. The base peak typically appears at m/z 45, corresponding to the loss of an ethyl radical (C₂H₅) from the molecular ion [19] [16] [23].
Other significant fragmentation patterns include the loss of a methyl radical (CH₃) giving a peak at m/z 59, and various rearrangement processes leading to characteristic fragment ions [19] [16] [23]. The fragmentation pattern is distinctive for secondary butyl hydroxide and allows differentiation from other butanol isomers.
Retention time in gas chromatography is dependent on column type and conditions, but secondary butyl hydroxide typically elutes at approximately 17.3 minutes under standard conditions using a 25-meter Poropak Q column [20]. The compound can be readily separated from other butanol isomers and related compounds using appropriate chromatographic conditions.
Headspace gas chromatography-mass spectrometry has been particularly useful for analysis of secondary butyl hydroxide in aqueous solutions and biological samples. The technique allows for direct analysis without extensive sample preparation, making it suitable for routine analytical applications [19] [20].
Secondary butyl hydroxide exhibits distinctive solvent properties that result from its molecular structure and hydrogen bonding capabilities. The compound functions as a moderately polar protic solvent with unique solubility characteristics that make it valuable for various industrial applications.
The polarity of secondary butyl hydroxide is characterized by a dielectric constant of 15.8 at 20°C, placing it in the category of moderately polar solvents [24] [25] [26]. This value is intermediate between non-polar solvents like hexane (ε = 2.0) and highly polar solvents like water (ε = 80) [24] [27]. The dipole moment of 1.41 D reflects the polar nature of the hydroxyl group and contributes to the compound's solvent properties [4] [25].
The polarity characteristics are further quantified through various polarity scales. The Dimroth solvent polarity parameter (ET) is 47.1, indicating moderate polarity [4]. The compound exhibits both hydrogen bond donor and acceptor capabilities, making it effective for dissolving a wide range of polar and moderately polar compounds.
Hansen solubility parameters provide a comprehensive description of the solvent characteristics of secondary butyl hydroxide. The dispersion parameter (δD) is 15.8 MPa^0.5, the polar parameter (δP) is 5.7 MPa^0.5, and the hydrogen bonding parameter (δH) is 14.5 MPa^0.5 [28] [29]. The total Hansen solubility parameter is 23.0 MPa^0.5 [28] [29].
These parameters indicate that secondary butyl hydroxide has moderate dispersion forces, relatively low polar interactions, and strong hydrogen bonding capabilities [28] [29]. The high hydrogen bonding parameter reflects the compound's ability to form hydrogen bonds both as a donor and acceptor, which is crucial for its solvent properties.
The Hansen solubility parameters can be used to predict solubility behavior with other compounds. Materials with similar Hansen parameters are likely to be mutually soluble, while those with significantly different parameters may be incompatible [30] [31] [32].
Secondary butyl hydroxide exhibits partial miscibility with water, with a solubility of 125 g/L at 20°C [25] [33] [34]. This corresponds to approximately 12.5% by weight, making it moderately water-soluble compared to methanol and ethanol, which are completely miscible with water [35] [25].
The limited water solubility results from the balance between the hydrophilic hydroxyl group and the hydrophobic butyl chain. The hydroxyl group promotes water solubility through hydrogen bonding, while the four-carbon alkyl chain resists dissolution in water [35] [25]. This balance makes secondary butyl hydroxide useful as a coupling agent in water-reducible coatings and cleaning formulations [36] [25].
Water solubility in secondary butyl hydroxide is 65% by weight, indicating significant water uptake capability [4] [25]. This bidirectional solubility behavior is important for applications where controlled water content is required.
Secondary butyl hydroxide demonstrates excellent miscibility with most organic solvents, including ethers, esters, ketones, and aromatic hydrocarbons [25] [37]. This broad solubility range makes it valuable as a coupling agent and intermediate solvent in formulations containing both polar and non-polar components.
The compound is particularly effective as a solvent for polar organic compounds, including dyes, resins, and various chemical intermediates [4] [25]. Its moderate polarity allows it to dissolve both slightly polar and moderately polar substances while maintaining compatibility with less polar solvents.
The surface tension of secondary butyl hydroxide is 23.0 dyn/cm at 20°C, which is lower than water (72.8 dyn/cm) but higher than most hydrocarbon solvents [4] [28]. This intermediate surface tension contributes to its effectiveness as a wetting agent and coupling solvent.
The viscosity is 3.7 cP at 20°C, indicating relatively low viscosity that facilitates handling and processing [4] [25]. The low viscosity, combined with moderate polarity, makes secondary butyl hydroxide suitable for applications requiring good flow properties and moderate solvency.
The refractive index of 1.396 at 20°C provides additional physical property data useful for quality control and identification purposes [4] [5] [25] [33]. This value is consistent with the molecular structure and polarity of the compound.
The logarithm of the octanol-water partition coefficient (log P) is 0.61, indicating moderate lipophilicity [25] [28]. This value suggests that secondary butyl hydroxide has a slight preference for organic phases over aqueous phases, which is consistent with its moderate polarity and limited water solubility.
The partition coefficient data are important for understanding the compound's behavior in multiphase systems and its potential for extraction applications. The moderate lipophilicity makes secondary butyl hydroxide suitable for applications requiring controlled distribution between aqueous and organic phases.